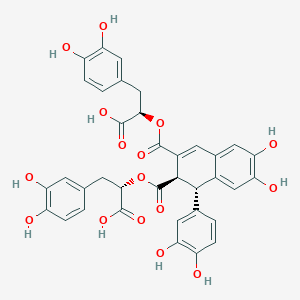
N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Overview
Description
N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzodioxine ring system, which is a bicyclic structure containing both benzene and dioxine rings, fused together. The presence of the sulfonamide group imparts unique chemical and biological properties to the molecule.
Mechanism of Action
Target of Action
N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a type of sulfonamide, a class of compounds known for their wide range of therapeutic effects . The primary targets of this compound are cholinesterase enzymes , which play a crucial role in nerve signal transmission . By inhibiting these enzymes, the compound can potentially be used as a therapeutic agent for Alzheimer’s disease .
Mode of Action
The compound interacts with its targets, the cholinesterase enzymes, by binding to their active sites and inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter essential for memory and learning . As a result, the levels of acetylcholine increase, which can help alleviate the symptoms of Alzheimer’s disease .
Biochemical Pathways
The compound affects the cholinergic pathway, specifically the transmission of neural pulses to post-cholinergic synapses . By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This can enhance nerve signal transmission, which is beneficial in conditions like Alzheimer’s disease where such transmission is impaired .
Pharmacokinetics
They are metabolized in the liver, and inactive compounds are excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its therapeutic effect.
Result of Action
The primary molecular effect of the compound’s action is the increased concentration of acetylcholine due to the inhibition of cholinesterase enzymes . This can lead to improved nerve signal transmission, which can potentially alleviate the symptoms of Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, oxidative stress can enhance the body’s stress response, potentially affecting the compound’s efficacy . Additionally, factors like temperature changes and nutritional imbalances can also influence the compound’s action . Understanding these factors is crucial for optimizing the use of the compound in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihaloalkane under basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxine derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
N-alkylation: The final step involves the N-alkylation of the sulfonamide with ethyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Nitro, sulfo, or halo derivatives of the benzodioxine ring.
Scientific Research Applications
N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in bacterial cell wall synthesis.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: shares similarities with other sulfonamides such as sulfamethoxazole and sulfadiazine, which also inhibit dihydropteroate synthase.
Benzodioxine derivatives: Compounds like 2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its N-alkylated analogs.
Uniqueness
Structural Features: The unique combination of the benzodioxine ring and the sulfonamide group imparts distinct chemical and biological properties.
Biological Activity: The specific N-ethyl-N-phenyl substitution pattern enhances its binding affinity to the target enzyme, potentially leading to improved antimicrobial activity compared to other sulfonamides.
Properties
IUPAC Name |
N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-2-17(13-6-4-3-5-7-13)22(18,19)14-8-9-15-16(12-14)21-11-10-20-15/h3-9,12H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGNDZBMRABVSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323498 | |
| Record name | N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85271311 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
302583-51-3 | |
| Record name | N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2,3,4,5,6-pentachlorobenzoate](/img/structure/B2861140.png)
![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2861141.png)

![2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2861143.png)
![ethyl 2-(2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2861145.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2861146.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2861149.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2861150.png)




